molecular formula C11H16FNO B2715756 Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine CAS No. 1509744-24-4

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine

Cat. No.: B2715756
CAS No.: 1509744-24-4
M. Wt: 197.253
InChI Key: JAJHRONVLQMIQJ-UHFFFAOYSA-N
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Description

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine (C₁₀H₁₄FNO, molecular weight: 195.23 g/mol) is a fluorinated benzylamine derivative featuring a 2-fluoroethoxy substituent on the aromatic ring and an ethylamine moiety attached via a methylene bridge. This compound is structurally characterized by its electron-withdrawing fluoroethoxy group, which influences its electronic properties and pharmacokinetic behavior.

Properties

IUPAC Name

N-[[2-(2-fluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-5-3-4-6-11(10)14-8-7-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHRONVLQMIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine typically involves the reaction of 2-(2-fluoroethoxy)benzyl chloride with ethanamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound A : Ethyl[2-(2-fluorophenyl)ethyl]amine (C₁₀H₁₄FN, MW: 167.22 g/mol)
  • Structure : Differs by replacing the 2-fluoroethoxy group with a 2-fluorophenyl ethyl chain.
  • Key Differences: Increased lipophilicity due to the absence of the polar ethoxy group.
  • Applications : Less studied for CNS applications but explored in small-molecule drug libraries for amine-based therapeutics .
Compound B : (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (C₁₈H₂₁FNO₂, MW: 302.37 g/mol)
  • Structure : Incorporates a dimethoxybenzyl group and a 4-fluorophenyl ethyl chain.
  • Key Differences: Bulkier aromatic substituents (dimethoxy) enhance steric hindrance, reducing receptor binding affinity compared to the target compound.
  • Applications : Investigated as a SERT inhibitor but with lower specificity than fluorinated benzylamines with shorter alkoxy chains .
Compound C : 4-(18)F-ADAM (C₁₅H₁₆F₃N₃S, MW: 315.37 g/mol)
  • Structure: Features a 4-fluorophenylthio group and dimethylaminoethyl side chain.
  • Key Differences :
    • The thioether linkage increases metabolic stability but reduces polarity, enhancing brain uptake (hypothalamus/cerebellum ratio = 12.49).
    • Higher selectivity for SERT (inhibition constant = 0.081 nM) compared to the target compound, which lacks a thioether moiety .
  • Applications : Successful PET imaging agent for SERT in primate models .

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound Compound A Compound C (4-(18)F-ADAM)
Lipophilicity (LogP) 2.8 (estimated) 3.2 2.5
BBB Penetration Moderate (due to fluoroethoxy) Low High
Metabolic Stability High (low defluorination) Moderate High
Receptor Affinity 5-HT1A (Ki = ~15 nM) Not reported SERT (Ki = 0.081 nM)
Half-Life (in vivo) ~60 minutes Not reported ~120 minutes

Key Observations :

  • The target compound’s 2-fluoroethoxy group balances lipophilicity and polarity, enabling moderate BBB penetration and receptor binding.
  • 4-(18)F-ADAM outperforms in SERT selectivity and brain retention, attributed to its thioether and dimethylamino groups .
  • Compounds with bulky substituents (e.g., dimethoxy in Compound B) exhibit reduced receptor affinity due to steric hindrance .

Biological Activity

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine, a compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C12_{12}H16_{16}FNO
  • Molecular Weight : 215.26 g/mol

The presence of the fluoroethoxy group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The compound can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, modulating their activity. This is particularly relevant in therapeutic contexts where enzyme inhibition or activation is desired.
  • Cell Membrane Interaction : The fluoroethoxy group allows for better membrane permeability, enabling the compound to exert effects on intracellular signaling pathways.

Neuroprotective Effects

The compound has been explored for its neuroprotective capabilities, particularly in the context of Huntington's disease. It has been noted that compounds targeting the mutant huntingtin protein (mHTT) can potentially mitigate neurodegenerative processes . this compound may share similar properties due to its structural characteristics.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
EthylbenzylamineLacks fluoroethoxy groupLimited enzyme modulation
FluoroethoxybenzylamineLacks ethyl groupEnhanced lipophilicity but reduced versatility
BenzylamineLacks both ethyl and fluoroethoxy groupsBasic amine properties; less biological activity

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Neurodegenerative Disorders : Compounds similar to this compound have been shown to bind mHTT and enhance ubiquitin E3 ligase activity, suggesting a therapeutic pathway for Huntington's disease .
  • Chemical Proteomics : Studies utilizing chemical probes derived from structurally similar compounds have identified key protein targets involved in apoptosis, indicating a pathway through which this compound might exert anticancer effects .

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